6-aminododecanedioic acid hydrochloride

Description

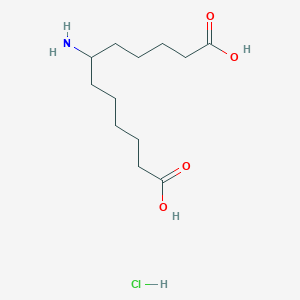

6-Aminododecanedioic acid hydrochloride is a hydrochlorinated derivative of 6-aminododecanedioic acid, a long-chain aliphatic compound featuring both amino and carboxylic acid functional groups.

Properties

IUPAC Name |

6-aminododecanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15;/h10H,1-9,13H2,(H,14,15)(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCRZDWPEFPAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(CCCCC(=O)O)N)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydrochlorides

While direct studies on 6-aminododecanedioic acid hydrochloride are absent in the evidence, comparisons can be drawn with other hydrochlorides of bioactive or structurally analogous compounds. Below is a systematic comparison based on functional groups, applications, and stability.

Table 1: Key Properties of Hydrochloride Derivatives

*Calculated based on molecular formula.

Functional Group Comparison

- Amino-Carboxylic Acid vs. Alkaloid/Amine Derivatives: Unlike berberine or memantine hydrochlorides, which rely on aromatic or rigid hydrocarbon backbones, this compound’s linear aliphatic chain with terminal amino and carboxylic acid groups suggests distinct solubility and self-assembly behaviors. This structural difference may favor applications in micelle formation or pH-responsive drug delivery .

- Chloride Counterion Role: The chloride ion enhances aqueous solubility across all compounds, but in this compound, it may also stabilize zwitterionic forms due to the proximity of amino and carboxylate groups.

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Berberine hydrochloride’s efficacy against pathogens highlights the role of aromaticity in antimicrobial action, a feature absent in this compound.

Q & A

Q. What are the recommended synthesis methods for 6-aminododecanedioic acid hydrochloride, and how do reaction parameters affect yield?

Synthesis of structurally similar amino acid hydrochlorides often involves catalytic hydrogenation of nitriles, reductive amination of ketones, or hydrolysis of protected intermediates. For example, 2-amino-6-methylheptanoic acid hydrochloride is synthesized via enantioselective routes using chiral catalysts to ensure stereochemical purity . Reaction temperature and solvent polarity critically influence crystallinity and yield. Lower temperatures (0–5°C) can reduce byproduct formation in aqueous HCl-mediated hydrolysis steps. Pilot-scale optimization is advised to balance purity (>95%) and scalability .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR : - and -NMR are essential for confirming amine protonation and carboxylate integrity. Aromatic protons (if present) and methylene/methyl groups in the dodecanedioic chain should show distinct splitting patterns .

- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 200–220 nm is effective for purity assessment. A mobile phase of methanol/0.03 M phosphate buffer (pH 7.4) provides baseline separation of impurities .

- Mass Spectrometry : ESI-MS in positive-ion mode confirms molecular weight (e.g., [M+H] peak). Isotopic patterns help identify chlorine from the hydrochloride group .

Q. How should solubility and stability be managed during storage and experimental use?

Similar hydrochlorides exhibit limited solubility in nonpolar solvents but dissolve in PBS (5 mg/mL) or DMSO (5 mg/mL). Stability studies on aminooxyacetic acid hydrochloride recommend storage at 4°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, which can decarboxylate the acid moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for amino acid hydrochlorides?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities in synthesis (e.g., residual catalysts) or assay-specific conditions (pH, ionic strength). Validate purity via HPLC-MS and replicate assays under standardized buffers (e.g., 10× PBS, pH 7.4) . For example, promethazine hydrochloride studies required coupling with 5-amino salicylic acid to eliminate false positives .

Q. How can the amino group in this compound be selectively functionalized for polymer or peptide conjugates?

The primary amine can undergo:

- Acylation : React with succinic anhydride in DMF to form amide bonds.

- Schiff Base Formation : Use aldehydes (e.g., glutaraldehyde) for crosslinking, followed by NaBH reduction to stabilize linkages .

- Protection/Deprotection : Boc or Fmoc groups shield the amine during carboxylate activation (e.g., EDC/NHS coupling), enabling stepwise peptide elongation .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- DoE (Design of Experiments) : Use factorial designs to optimize catalyst loading (e.g., chiral Ru complexes), temperature, and reaction time. For example, hydroxyzine hydrochloride tablet studies employed kinetic analysis to model release profiles .

- In-line Analytics : FTIR or Raman spectroscopy monitors intermediate formation in real time, reducing off-spec batches .

Methodological Considerations

Q. How should researchers validate analytical methods for this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : Test 50–150% of the target concentration (e.g., 1–10 μg/mL).

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intraday/interday replicates .

- Robustness : Vary HPLC flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience .

Q. What safety protocols are critical for handling amino acid hydrochlorides in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine powders .

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste streams .

Contradictions and Limitations

- Solubility vs. Reactivity : While PBS enhances solubility, high ionic strength may inhibit carboxylate activation in conjugation reactions. Pre-solubilize in DMSO for organic-phase syntheses .

- Safety Data Gaps : Hexadecanedioic acid analogs are classified as non-hazardous, but amino-substituted derivatives may exhibit uncharacterized toxicity. Conduct Ames tests and cytotoxicity screening before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.